molecular formula C15H11F3N2O B8686579 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole

3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole

Cat. No.: B8686579
M. Wt: 292.26 g/mol
InChI Key: YCFAWTHYXJFWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-7-trifluoromethyl-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a trifluoromethyl group and a methoxyphenyl group in the structure of this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(4-Methoxyphenyl)-7-trifluoromethyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1H-indazole
  • 7-Trifluoromethyl-1H-indazole
  • 4-Methoxyphenyl-1H-indazole

Uniqueness

The presence of both the methoxyphenyl and trifluoromethyl groups in 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indazole makes it unique compared to other indazole derivatives. These groups enhance the compound’s chemical stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C15H11F3N2O/c1-21-10-7-5-9(6-8-10)13-11-3-2-4-12(15(16,17)18)14(11)20-19-13/h2-8H,1H3,(H,19,20)

InChI Key

YCFAWTHYXJFWPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=C(C3=NN2)C(F)(F)F

Origin of Product

United States

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